![molecular formula C21H21N3O3 B5903868 N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide](/img/structure/B5903868.png)
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide
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Overview
Description
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide, also known as MLN-4760, is a small molecule compound that has shown potential in scientific research applications.
Mechanism of Action
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is a selective inhibitor of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can modulate these processes and potentially treat diseases associated with abnormal cell growth and death.
Biochemical and Physiological Effects:
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been shown to have various biochemical and physiological effects. In cancer research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can protect against neuronal death and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is its high selectivity for GSK-3β, which reduces the potential for off-target effects. Moreover, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has good bioavailability and can cross the blood-brain barrier, making it a potential candidate for treating neurodegenerative diseases. However, one limitation of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide is its low solubility in water, which can make it challenging to administer in lab experiments.
Future Directions
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has shown potential in treating various diseases, and future research can explore its potential in other areas. One future direction is to investigate N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide's potential in treating metabolic disorders, such as diabetes and obesity, as GSK-3β is involved in glucose metabolism and insulin signaling. Another future direction is to study N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide's potential in treating psychiatric disorders, such as bipolar disorder and schizophrenia, as GSK-3β has been implicated in these disorders. Additionally, future research can explore the use of N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide in combination with other drugs to enhance its therapeutic potential.
Synthesis Methods
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with N-methyl-N-(3-phenylisoxazol-5-yl)methylamine. The resulting compound is then purified through recrystallization to obtain the final product.
Scientific Research Applications
N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation research has also shown that N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide can reduce the production of pro-inflammatory cytokines. Moreover, N-methyl-N-[(3-phenylisoxazol-5-yl)methyl]-3-(propionylamino)benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-3-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-20(25)22-17-11-7-10-16(12-17)21(26)24(2)14-18-13-19(23-27-18)15-8-5-4-6-9-15/h4-13H,3,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHIOAQOLPPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(C)CC2=CC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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